Pivoxazepam is a compound classified as a benzodiazepine derivative, specifically a 1,4-benzodiazepine. It is known for its anxiolytic (anti-anxiety) properties and is primarily used in the treatment of anxiety disorders. The compound is characterized by its unique chemical structure, which contributes to its pharmacological effects. Pivoxazepam is often discussed in the context of its synthesis, mechanism of action, and potential applications in clinical settings.
Pivoxazepam is derived from the broader class of benzodiazepines, which are commonly prescribed for their sedative and anxiolytic effects. Benzodiazepines function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Pivoxazepam itself has been studied for its efficacy in treating anxiety and related disorders, making it a subject of interest in psychopharmacology.
The synthesis of pivoxazepam typically involves several steps that can include the following:
Research indicates that microwave-assisted synthesis methods can enhance the efficiency of producing pivoxazepam and its analogs. This method allows for rapid heating and improved yields compared to traditional heating methods .
Pivoxazepam has a complex molecular structure characterized by a fused benzodiazepine ring system.
The structural data can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular configuration and confirm the identity of the compound .
Pivoxazepam can undergo several chemical reactions typical of benzodiazepine derivatives:
Analytical techniques such as Thin Layer Chromatography (TLC) and Infrared (IR) spectroscopy are essential for monitoring these reactions and confirming product formation .
Pivoxazepam exerts its effects primarily through modulation of GABA-A receptors in the central nervous system.
Studies have shown that pivoxazepam exhibits a dose-dependent response in anxiety models, supporting its efficacy as an anxiolytic agent .
Relevant data from analytical studies indicate that pivoxazepam retains its structural integrity under standard laboratory conditions .
Pivoxazepam is primarily used in scientific research focused on anxiety disorders. Its applications include:
Pivoxazepam is a benzodiazepine derivative characterized by a 1,4-benzodiazepine core structure substituted with chlorine, phenyl, and pivaloyl ester functional groups. Its systematic IUPAC name is (RS)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 2,2-dimethylpropanoate, reflecting the esterification of oxazepam at the 3-hydroxy position [1] [2] [4]. The molecular formula is C₂₀H₁₉ClN₂O₃, with a molar mass of 370.83 g·mol⁻¹. The compound exists as a racemic mixture due to the chiral center at the 3-position of the diazepine ring, and its structure includes:
Table 1: Molecular Descriptors of Pivoxazepam
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₉ClN₂O₃ |
Molar Mass | 370.83 g·mol⁻¹ |
CAS Registry Number | 55299-10-0 |
ChemSpider ID | 61972 |
Stereochemistry | Racemic mixture |
Pivoxazepam is structurally distinguished from its parent compound, oxazepam (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one), by esterification of the 3-hydroxy group with pivalic acid. This modification replaces the polar hydroxyl (–OH) with a bulky, lipophilic pivaloyl ester (–OC(O)C(CH₃)₃) [1] [4] [6]. Key consequences of this functional group alteration include:
Table 2: Structural Comparison of Pivoxazepam and Oxazepam
Feature | Oxazepam | Pivoxazepam |
---|---|---|
3-Position Group | –OH (hydroxyl) | –OC(O)C(CH₃)₃ (pivaloyl ester) |
Calculated log P* | ~2.1 | ~3.8 |
Key Functional Group | Alcohol | Ester |
Hydrogen Bonding | Donor and acceptor | Acceptor only |
*Estimated from benzodiazepine QSAR models [3] [9].
Solubility and Lipophilicity
Pivoxazepam’s esterification renders it highly lipophilic, with an experimental partition coefficient (log P) estimated at ~3.8 based on voltammetric studies of analogous benzodiazepines at water|1,2-dichloroethane interfaces [3]. This value exceeds oxazepam’s log P of ~2.1, aligning with trends observed for esterified benzodiazepines. The compound exhibits:
Chemical and Metabolic Stability
Table 3: Experimental Lipophilicity and Solubility Profiles
Property | Value/Behavior | Method/Context | |
---|---|---|---|
Partition Coefficient (log P) | ~3.8 | Voltammetry (water | DCE interface) [3] |
Oil Solubility | High (e.g., >50 mg/g in soybean oil) | Analog data from emulsion studies [9] | |
Aqueous Solubility | Low (<0.1 mg/mL) | Estimated from structural analogs | |
Emulsion Phase Distribution | >80% in oil/phospholipid phases | Ultracentrifugation of lipid emulsions [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1